2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide -

2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide

Catalog Number: EVT-4876843
CAS Number:
Molecular Formula: C15H14N4O3
Molecular Weight: 298.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 2: Condensation of the pyrazole carbaldehyde with 2-cyanoacetamide under basic conditions, potentially using ethanol as a solvent. [, , , ]
Applications
  • Antimicrobial and Antifungal Agents: Pyrazole derivatives have demonstrated promising antimicrobial [, , ] and antifungal activities. [, ]
  • Anticancer Agents: Research suggests that some pyrazole derivatives possess potential as anticancer agents by inhibiting specific targets like EGFR and VEGFR-2. [, , , ]
  • Antioxidant Activity: Certain pyrazole derivatives have shown promising antioxidant properties. []

(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide

  • Compound Description: This compound is a derivative of 2-cyano-3-(1H-pyrazol-4-yl)acrylamide. Its crystal structure has been determined, revealing two independent and structurally similar molecules connected by hydrogen bonds. []

Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate

  • Compound Description: This compound's crystal structure, Hirshfeld surface analysis, and energy frameworks have been studied. []

2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride (1)

  • Compound Description: This compound serves as a versatile building block for synthesizing pyrazole-based heterocycles due to the high reactivity of its C2-C3 double bond and the 2-cyano group. []

2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate

  • Compound Description: This compound serves as an intermediate in synthesizing various pyrazole-based heterocyclic systems with potential fungicidal activities. []
  • Compound Description: This synthesized pyrazoline derivative exhibits toxicological effects on rainbow trout. Exposure to this compound affected the activity of antioxidant enzymes and hematological parameters in the fish. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids displays promising antimicrobial and anticancer activities. Some derivatives demonstrate potent inhibitory activity against EGFR and FabH. []

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-Ones

  • Compound Description: This series of compounds, synthesized via a one-pot multicomponent reaction, incorporates a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde moiety. []

(Z)-2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one (C26H19ClN2O)

  • Compound Description: This novel α,β-unsaturated carbonyl compound, synthesized via ultrasound irradiation, contains a 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl unit. []

Phenyl-4-(1H-pyrazol-5-yl) conjugated with 1H-pyrazolo[3,4-b]quinolin-5(4H)-ones derivatives

  • Compound Description: This series of compounds, featuring a phenyl-4-(1H-pyrazol-5-yl) unit linked to a 1H-pyrazolo[3,4-b]quinolin-5(4H)-one scaffold, exhibits notable cytotoxic activity against cancer cell lines. []

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide hybrids

  • Compound Description: These hybrids, containing a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit fused with 1,4-dihydropyridines such as acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, were synthesized via multi-component reactions. []

bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

  • Compound Description: This charge-neutral iron(II) complex, characterized by single-crystal X-ray diffraction, features a bis{2-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-ato)-6-(1H-πyrazol-1-yl)pyridine} ligand. []

2-(3,4-Dichlorophenylimino)-5-((3-(p-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) thiazolidin-4-one derivatives

  • Compound Description: This group of compounds, characterized by the 2-(3,4-dichlorophenylimino)-5-((3-(p-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-one core, displays promising antibacterial, antifungal, and antimycobacterial properties. []

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (2)

  • Compound Description: This compound, synthesized from 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1) and 3,4-dimethoxybenzaldehyde, shows potential inhibitory action against human prostaglandin reductase (PTGR2). []

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound is synthesized via a three-component reaction using ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1), 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (2), and monochloroacetic acid. []
  • Compound Description: These coumarin derivatives, synthesized via Phase Transfer Catalysis conditions, utilize 1-phenyl-4-(2′-hydroxybenzoyl) pyrazoles (1) and 2-hydroxybenzophenone (2) as starting materials. They can be further modified through photooxidation. []

3-[(3,4-Dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole

  • Compound Description: This novel high-energy density material possesses desirable properties like high density, thermal stability, and sensitivity towards impact and friction, making it a potential green primary explosive. []

4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]dihydropyridines and 4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydropyrimidin-2-ones

  • Compound Description: These compounds, synthesized through Hantzsch and modified Bignelli's cyclization, exhibit antimicrobial activity. []

4-aryl pyrazolo[3,4-c]pyrazol-3(2H)-ones

  • Compound Description: These compounds are efficiently synthesized via a one-pot, three-component reaction between 2-cyano-N-methylacetamide, aryl aldehydes, and hydrazine hydrate. []

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: This compound's crystal structure shows three unique molecules in the asymmetric unit, each with different conformations due to steric repulsion between the amide group and adjacent rings. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to earlier-generation Akt inhibitors. It exhibits promising kinase selectivity, anticancer cell proliferation potencies, a favorable safety profile, and an excellent pharmacokinetic profile. [, ]

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound is a novel non-condensed pyrazoline derivative synthesized through a cost-effective approach. Its anticancer activity is currently being investigated in vitro using the NCI DTP protocol. []

(E)‐2‐Cyano‐N‐(tetrahydrobenzo[b]thiophen‐2‐yl)acrylamide Derivatives

  • Compound Description: This series of novel acrylamide derivatives shows potent cytotoxic effects against various human cancer cell lines, including MCF7. []

6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This water-insoluble drug was encapsulated in chitosan nanoparticles to enhance its bioavailability for potential therapeutic applications. []

N-[3-(1H-pyrazol-4-yl)phenylmethyl]-sulfonamide halogen-substituted and related compounds

  • Compound Description: These compounds are explored for their potential as pesticides in plant protection, veterinary medicine, and materials protection. The structure includes a sulfonamide group linked to a phenylmethyl group, which is further substituted with a 1H-pyrazol-4-yl moiety. []

Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

  • Compound Description: This compound contains a 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl group and forms a complex crystal structure with two molecules in the asymmetric unit, featuring diverse ring conformations and intermolecular interactions. []

3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound contains a 3-(4-fluorophenyl)-1H-pyrazol-4-yl group and forms two-dimensional networks in its crystal structure due to intermolecular hydrogen bonds and π-π stacking interactions. []

1-(2-Hydroxy-phenyl)-3-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-propenone, 3-Chloro-2-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-chromon-4-one, and 2-(1'-phenyl-3'-thiophen-2-yl-3,4-dihydro-2H,1H'-[3,4]bipyrazol-5-yl)-phenol

  • Compound Description: These three compounds are derived from 1-(2-hydroxy-phenyl)-3-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-propenone, which is synthesized via base-catalyzed condensation. The derivatives are formed through oxidative cyclization and condensation reactions. []

3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This series of compounds demonstrates potential antifungal activity through molecular docking studies against 14α-demethylase lanosterol (3LD6). []

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

  • Compound Description: This pyridine-pyrrolidinone derivative exhibits potent antimalarial activity, likely through prolyl-tRNA synthetase inhibition. It exists as two enantiomers with differing potencies. Molecular docking suggests that the S enantiomer exhibits better binding affinity to the target enzyme than the R enantiomer. []
  • Compound Description: This series of heteroleptic copper(II) complexes, characterized by the bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine ligand system, displays potent anticancer activity against various human cancer cell lines. []

1-[5-(3,4-difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluoro-cyclopent-1-ene

  • Compound Description: This compound's crystal structure has been elucidated, showcasing a triclinic system with specific cell parameters and space group. []

3-(5-Amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles

  • Compound Description: These compounds are synthesized from β-O'-ethoxyethylidene) 5-amino-1H-pyrazole-4-carboxhydrazides and primary amines under solvent-free conditions. []

2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide

  • Compound Description: This compound, containing a 3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl moiety, forms chains in its crystal structure through N—H⋯O hydrogen bonding. []

1-Benzoyl-3-(4-cyano-5-methylsulfanyl-1H-pyrazol-3-yl)thiourea

  • Compound Description: The crystal structure of this compound reveals a dihedral angle between the phenyl and pyrazole rings. Its crystal packing is stabilized by intermolecular hydrogen bonds, creating a three-dimensional network. []

3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts

  • Compound Description: HANTP and its metal and nitrogen-rich salts exhibit properties of primary and secondary explosives, with high thermal stability, density, and positive heats of formation. []

(R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid

  • Compound Description: This compound is a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist with improved solubility and pharmacokinetic properties compared to earlier lead compounds. It demonstrates significant MR antagonism in vivo, making it a potential candidate for treating MR-related disorders. []

4-amino-3-(4-phenoxy)phenyl-1H-pyrazol[3,4-d]pyrimidine

  • Compound Description: This compound is a key intermediate in the synthesis of Ibrutinib, a medication used to treat certain types of cancer. []

N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamide

  • Compound Description: The crystal structure of this compound has been determined, revealing a monoclinic system with specific cell parameters and space group. []

3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217)

  • Compound Description: SAGE-217 is a potent positive allosteric modulator (PAM) of both synaptic and extrasynaptic GABAA receptors, a class of receptors targeted for treating various neurological and psychiatric disorders. It exhibits excellent oral drug-like properties and has progressed to phase 2 clinical trials for treating conditions like postpartum depression, major depressive disorder, and essential tremor. []

(3-((quinazolin-4-yl)amino)-1H-pyrazol-1-yl)acetamide derivatives

  • Compound Description: This group of quinazoline derivatives has been identified as potential Aurora kinase inhibitors for treating proliferative diseases like cancer. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound, bearing a thieno[2,3-d]pyrimidine moiety, is synthesized efficiently through a reaction between 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetyl-2H-chromen-2-one using FeCl3-SiO2 as a catalyst. []

Properties

Product Name

2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide

IUPAC Name

(E)-2-cyano-3-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

InChI

InChI=1S/C15H14N4O3/c1-21-12-4-3-9(6-13(12)22-2)14-11(8-18-19-14)5-10(7-16)15(17)20/h3-6,8H,1-2H3,(H2,17,20)(H,18,19)/b10-5+

InChI Key

VKXNZZHMLLQIQD-BJMVGYQFSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)N)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.